molecular formula C15H17N3O2 B11809099 N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide

N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide

Cat. No.: B11809099
M. Wt: 271.31 g/mol
InChI Key: XQLKTSXRSSTYRS-UHFFFAOYSA-N
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Description

N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide (CAS 1334491-98-3) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H17N3O2 and a molecular weight of 271.31 g/mol, this compound features a hybrid structure incorporating an isoxazole ring linked to a piperidine moiety and a phenyl carboxamide group . This structure is characteristic of a class of molecules known for their diverse biological activities. Isoxazole derivatives are extensively investigated for their immunoregulatory properties, functioning as immunosuppressive, anti-inflammatory, and immunostimulatory agents in various experimental models . The piperidine ring is a common pharmacophore in bioactive molecules, further enhancing the research value of this compound. Researchers are exploring its potential in oncology, as isoxazole-based compounds have demonstrated anticancer activity through multiple mechanisms, including aromatase inhibition, apoptosis induction, and tubulin inhibition . The compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-phenyl-3-piperidin-2-yl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H17N3O2/c19-15(17-11-6-2-1-3-7-11)12-10-20-18-14(12)13-8-4-5-9-16-13/h1-3,6-7,10,13,16H,4-5,8-9H2,(H,17,19)

InChI Key

XQLKTSXRSSTYRS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NOC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Therapeutic Applications

Anti-inflammatory Properties
Research indicates that isoxazole derivatives, including N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide, exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in macrophage cell lines, suggesting potential use in treating inflammatory diseases .

Analgesic Effects
The compound has been evaluated for its analgesic properties. In experimental models, it demonstrated efficacy comparable to established analgesics like indomethacin, indicating its potential for pain management .

Immunomodulatory Effects

Isoxazole derivatives have been reported to modulate immune responses. For example, this compound has shown the ability to regulate gene expression related to immune functions. It upregulates genes such as fractalkine (CX3CL1) while downregulating IL-10 and TLR4, suggesting a role in immunosuppression . This could be particularly relevant in conditions requiring modulation of the immune system, such as autoimmune diseases.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .

Table 1: Summary of Biological Activities

Activity Type Observed Effect Reference
Anti-inflammatoryInhibits TNFα and IL-6 production
AnalgesicComparable efficacy to indomethacin
ImmunomodulatoryRegulates immune gene expression
AnticancerInhibits proliferation of cancer cells

Case Studies

Several case studies highlight the compound's potential:

Study on Immune Regulation
A study demonstrated that this compound effectively reduced carrageenan-induced inflammation in mice, showcasing its anti-inflammatory and analgesic properties .

Antitumor Activity Assessment
In vitro studies on cancer cell lines revealed that this compound could inhibit the growth of various tumors by targeting specific signaling pathways associated with cell proliferation .

Mechanism of Action

The mechanism of action of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide can be contextualized against related isoxazole carboxamides and heterocyclic derivatives. Below is a detailed analysis:

Key Observations

Structural Diversity: The target compound’s piperidin-2-yl group distinguishes it from leflunomide (CF3-phenyl) and SI30 (nitrophenyl). Piperidine may improve solubility or target engagement compared to aromatic substituents . Electron-withdrawing groups (e.g., CF3 in leflunomide, nitro in SI30) are common in active analogs, suggesting that the phenyl group in the target compound may require additional functionalization for enhanced activity .

Synthetic Methods: SI30 is synthesized via alkylation under mild conditions (room temperature, DMF), whereas chromone derivatives (e.g., compound 58) require reflux and cycloaddition reactions .

Biological Implications: Leflunomide’s immunosuppressive activity correlates with its trifluoromethyl group, which enhances metabolic stability . The target compound’s piperidine moiety could mimic this stability while offering conformational flexibility for receptor binding.

Research Findings and Limitations

  • Spectroscopic Characterization: Analogous isoxazole carboxamides (e.g., leflunomide) are analyzed via FT-IR and FT-Raman spectroscopy, confirming the influence of substituents on vibrational modes . Similar methods could validate the target compound’s structure.
  • Knowledge Gaps: No direct biological data or pharmacokinetic profiles are available for this compound. Comparative studies with leflunomide or SI30 in vitro/in vivo are needed to assess efficacy.

Biological Activity

N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in neuroscience and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, a phenyl group, and a piperidine moiety, with a molecular weight of approximately 271.31 g/mol. Its unique structure allows for interactions with various biological targets, particularly gamma-aminobutyric acid type A (GABAA_A) receptors, which are critical in modulating neurotransmission.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity:

  • GABAA_A Receptor Affinity : The compound shows a notable affinity for GABAA_A receptors, which play a crucial role in inhibitory neurotransmission. This interaction suggests potential applications in treating cognitive disorders such as Alzheimer's disease and other conditions characterized by neuronal excitability .
  • Cognitive Enhancement : Preliminary studies have indicated that the compound may act as a cognitive enhancer, possibly improving memory and learning processes through its modulation of GABAergic activity .
  • Antitubercular Properties : Similar compounds have shown antitubercular activity, suggesting that this compound may also possess broader antimicrobial properties .

Synthesis

The synthesis of this compound typically involves multiple steps that allow for the introduction of various substituents to modify its biological properties. The synthetic pathways often include the formation of the isoxazole ring through cycloaddition reactions and subsequent functionalization .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamideDimethyl substitution on nitrogenPotential neuroactive propertiesVariations in methylation can affect receptor affinity
(R)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamideIndazole core instead of isoxazoleAntitumor activity reportedDifferent core structure may alter pharmacodynamics
Substituted N-Phenyl-thiazole derivativesThiazole instead of isoxazoleAntitubercular activityDifferent heterocycle may provide resistance against efflux mechanisms

This comparison highlights how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have further elucidated the pharmacological profile of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can effectively inhibit neuronal excitability in cultured neurons, supporting its proposed role as a GABAA_A receptor modulator .
  • Animal Models : In vivo studies using rodent models have indicated improvements in cognitive function following administration of the compound, reinforcing its potential as a cognitive enhancer .
  • Antimicrobial Testing : Preliminary antimicrobial assays showed promising results against various bacterial strains, suggesting potential applications beyond neurological disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide?

  • Methodology : The compound can be synthesized via [3+2] cycloaddition reactions using nitrones and dipolarophiles. For example, nitrones derived from formylchromones react with acetylenedicarboxylates under anhydrous ethanol reflux (6 hours) to form isoxazole derivatives. Substituents on the nitrogen atom (e.g., alkyl groups) influence reaction selectivity .
  • Optimization : Adjusting dipolarophiles (e.g., dimethyl acetylenedicarboxylate) and reaction conditions (solvent, temperature) can improve yield and regioselectivity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • FT-IR/FT-Raman : Analyze functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, isoxazole ring vibrations at ~1600 cm⁻¹). Compare experimental spectra with density functional theory (DFT)-calculated spectra for accuracy .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 15.839 Å, β = 101.29°) confirm molecular geometry and intermolecular interactions .

Q. What analytical methods ensure purity and impurity profiling?

  • RP-HPLC : Use a C18 column with mobile phases like acetonitrile/water (acidified with 0.1% trifluoroacetic acid). Monitor impurities (e.g., methyl-substituted analogs) at UV 254 nm. Method validation via Quality by Design (QbD) ensures robustness .
  • Validation Parameters : Include specificity, linearity (R² > 0.999), and precision (%RSD < 2.0) .

Advanced Research Questions

Q. How do electronic effects of substituents influence cycloaddition pathways in its synthesis?

  • Mechanistic Insight : Alkyl substituents on the nitrogen atom stabilize nitrone intermediates, favoring [3+2] cycloaddition over alternative pathways. Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring may alter dipole reactivity, as shown in related isoxazole derivatives .
  • Computational Modeling : Use DFT to calculate frontier molecular orbitals (HOMO-LUMO gaps) of nitrones and dipolarophiles to predict regioselectivity .

Q. How to resolve contradictions in spectroscopic data for structural elucidation?

  • Case Study : Discrepancies in NMR chemical shifts (e.g., piperidinyl proton splitting) may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic effects or compare with X-ray-derived torsion angles .
  • Cross-Validation : Combine multiple techniques (e.g., 2D-COSY, HSQC) to assign ambiguous signals and validate against crystallographic data .

Q. What computational approaches predict biological activity against protease targets?

  • Docking Studies : Target D1 protease (a herbicidal target) using software like AutoDock Vina. The isoxazole-piperidine scaffold shows potential due to hydrogen bonding with catalytic residues (e.g., His-190) and hydrophobic interactions with the active site .
  • MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) and free energy calculations (MM-PBSA) to prioritize derivatives .

Q. How to design analogs with improved metabolic stability?

  • Structural Modifications : Replace the phenyl group with fluorinated analogs (e.g., 4-fluorophenyl) to reduce CYP450-mediated oxidation. Test stability in microsomal assays (e.g., t½ > 60 minutes) .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide position to enhance bioavailability .

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